Introduction: A Versatile Heterocyclic Building Block
Introduction: A Versatile Heterocyclic Building Block
An In-Depth Technical Guide to 3,5-Dichloro-4-nitropyridine N-oxide
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 3,5-Dichloro-4-nitropyridine N-oxide. It moves beyond a simple data sheet to provide field-proven insights into its synthesis, reactivity, and safe handling, grounded in established chemical principles.
3,5-Dichloro-4-nitropyridine N-oxide is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and organic synthesis. The convergence of three key features—two chloro substituents, an electron-withdrawing nitro group, and an N-oxide moiety—creates a unique electronic landscape within the aromatic ring. This activation renders the molecule an exceptionally versatile electrophilic precursor for nucleophilic aromatic substitution (SNAr) reactions.
The N-oxide functionality, in particular, plays a crucial role. It modulates the electron density of the pyridine ring, enhancing its susceptibility to nucleophilic attack, and offers a synthetic handle for further transformations, such as deoxygenation.[1][2][3] This guide will elucidate the core properties, synthesis, reactivity, and handling protocols necessary for leveraging this potent intermediate in the development of novel molecular entities.
Compound Identification and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational to its successful application in research and development. The key identifiers and properties for 3,5-Dichloro-4-nitropyridine N-oxide are summarized below.
| Property | Value | Source(s) |
| CAS Number | 18344-58-6 | [4][5][6][7] |
| Molecular Formula | C₅H₂Cl₂N₂O₃ | [4][5][8] |
| Molecular Weight | 208.99 g/mol | [4][5][8] |
| Density | ~1.79 g/cm³ | [5][7] |
| Boiling Point | 451.2°C at 760 mmHg | [5][7] |
| Physical Form | Solid | [9] |
| Storage Conditions | Sealed in a dry, inert atmosphere at 2-8°C | [8] |
Synthesis Pathway and Protocol
The synthesis of 3,5-Dichloro-4-nitropyridine N-oxide is typically achieved through the nitration of its precursor, 3,5-dichloropyridine N-oxide. This reaction is a classic example of electrophilic aromatic substitution on an activated heterocyclic system.
The Chemistry of Nitration
The N-oxide group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the 4-position of the pyridine ring.[10] The standard method employs a mixture of a nitric acid source and concentrated sulfuric acid. The role of sulfuric acid is critical; it protonates the nitric acid, facilitating the formation of the highly reactive nitronium ion, which is the active electrophile in the reaction. This established methodology is widely used for the nitration of various pyridine N-oxides.[11][12]
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 3,5-Dichloro-4-nitropyridine N-oxide.
Detailed Experimental Protocol
This protocol is a representative method based on established procedures for the nitration of pyridine N-oxides.[11][12][13] All work must be conducted in a chemical fume hood with appropriate personal protective equipment.
-
Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 3,5-dichloropyridine N-oxide (1 equivalent).
-
Acid Addition: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid (H₂SO₄) (~5-10 equivalents) to the flask while stirring, ensuring the temperature remains below 10°C.
-
Nitrating Agent Addition: Once the precursor is fully dissolved, begin the dropwise addition of fuming nitric acid (HNO₃) (~1.5-2 equivalents) via the dropping funnel. Meticulously control the addition rate to maintain the internal reaction temperature below 15°C.
-
Causality Insight: This slow, controlled addition is crucial to prevent runaway reactions and the formation of undesired by-products due to excessive heat generation from the exothermic nitration process.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction mixture to 80-90°C and maintain this temperature for 2-4 hours, monitoring the reaction's progress by TLC or LC-MS.
-
Quenching and Isolation: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it over a beaker of crushed ice with vigorous stirring. This will precipitate the crude product.
-
Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
Purification: Collect the solid precipitate by vacuum filtration, wash it thoroughly with cold water, and dry it under a vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the final, high-purity 3,5-Dichloro-4-nitropyridine N-oxide.
Reactivity and Synthetic Applications
The primary utility of 3,5-Dichloro-4-nitropyridine N-oxide lies in its high reactivity towards nucleophiles, making it a valuable intermediate for constructing diverse molecular scaffolds.
Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring of this compound is electron-deficient due to the inductive effects of the two chlorine atoms, the powerful electron-withdrawing nature of the nitro group, and the N-oxide functionality. This electronic arrangement makes the positions ortho and para to the nitro group (in this case, the chloro-substituted C3 and C5 positions) highly activated for SNAr. A wide range of nucleophiles (e.g., amines, alkoxides, thiolates) can displace one of the chloride leaving groups to form new carbon-heteroatom bonds. This reactivity is a cornerstone of modern medicinal chemistry for building libraries of drug-like molecules.[1][14]
Reactivity Pathway Diagram
Caption: Key SNAr reactivity of 3,5-Dichloro-4-nitropyridine N-oxide.
Safety, Handling, and Storage
As with any reactive chemical intermediate, adherence to strict safety protocols is paramount. The toxicological properties of this specific compound have not been exhaustively investigated.[15] Therefore, it should be handled with caution, assuming it is hazardous.
-
Hazard Identification: This compound is classified as causing skin and eye irritation.[16] It may also be harmful if inhaled or comes into contact with skin.[15]
-
Engineering Controls: Always handle this substance within a certified chemical fume hood to avoid inhalation of dust or vapors.[9][17] An eyewash station and safety shower should be readily accessible.
-
Personal Protective Equipment (PPE):
-
Handling: Avoid creating dust.[9] Prevent contact with skin, eyes, and clothing.[15] Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[8][9]
Conclusion
3,5-Dichloro-4-nitropyridine N-oxide, identified by CAS number 18344-58-6 , is more than just a chemical; it is a strategic tool for molecular design. Its well-defined synthesis and predictable SNAr reactivity provide a reliable pathway for the introduction of diverse functional groups onto a pyridine scaffold. By understanding its properties, mastering its synthesis, and respecting its handling requirements, researchers can effectively unlock its potential as a key building block in the complex and rewarding field of drug discovery and development.
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